1-(3,4-dichlorophenyl)-N-(propan-2-yl)-1H-pyrazole-5-sulfonamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(3,4-dichlorophenyl)-N-(propan-2-yl)-1H-pyrazole-5-sulfonamide is a chemical compound known for its diverse applications in scientific research. It is characterized by the presence of a dichlorophenyl group, a propan-2-yl group, and a pyrazole sulfonamide structure. This compound is often used in various fields due to its unique chemical properties.
Vorbereitungsmethoden
The synthesis of 1-(3,4-dichlorophenyl)-N-(propan-2-yl)-1H-pyrazole-5-sulfonamide typically involves the reaction of 3,4-dichloroaniline with isopropyl hydrazine and sulfonyl chloride. The reaction conditions often include the use of a suitable solvent such as dichloromethane or acetonitrile, and a base like triethylamine to facilitate the reaction. The mixture is usually stirred at room temperature or slightly elevated temperatures to ensure complete reaction. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to maximize yield and purity.
Analyse Chemischer Reaktionen
1-(3,4-dichlorophenyl)-N-(propan-2-yl)-1H-pyrazole-5-sulfonamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride, potentially converting the sulfonamide group to an amine.
Substitution: Nucleophilic substitution reactions can occur, especially at the dichlorophenyl group, using reagents like sodium methoxide or potassium tert-butoxide. This can lead to the formation of various substituted derivatives.
Wissenschaftliche Forschungsanwendungen
1-(3,4-dichlorophenyl)-N-(propan-2-yl)-1H-pyrazole-5-sulfonamide is widely used in scientific research due to its versatile properties:
Chemistry: It serves as a building block for the synthesis of more complex molecules and is used in various organic synthesis reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including cancer and infectious diseases.
Industry: It is used in the development of new materials and as a reagent in chemical manufacturing processes.
Wirkmechanismus
The mechanism of action of 1-(3,4-dichlorophenyl)-N-(propan-2-yl)-1H-pyrazole-5-sulfonamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the biological system being studied.
Vergleich Mit ähnlichen Verbindungen
1-(3,4-dichlorophenyl)-N-(propan-2-yl)-1H-pyrazole-5-sulfonamide can be compared with similar compounds such as:
1-(3,4-dichlorophenyl)-3-(propan-2-yl)-4,5-dihydro-1H-pyrazol-5-one: This compound shares a similar core structure but differs in the functional groups attached, leading to different chemical and biological properties.
N1-(3,4-dichlorophenyl)-N3-(propan-2-yl)imidodicarbonimidicdiamide: Another related compound with distinct functional groups, resulting in unique reactivity and applications.
(2E)-1-(3,4-dichlorophenyl)-3-[4-(propan-2-yl)phenyl]prop-2-en-1-one: This compound has a similar dichlorophenyl group but differs in the overall structure, affecting its chemical behavior and uses.
These comparisons highlight the uniqueness of this compound in terms of its specific functional groups and the resulting properties.
Eigenschaften
Molekularformel |
C12H13Cl2N3O2S |
---|---|
Molekulargewicht |
334.2 g/mol |
IUPAC-Name |
2-(3,4-dichlorophenyl)-N-propan-2-ylpyrazole-3-sulfonamide |
InChI |
InChI=1S/C12H13Cl2N3O2S/c1-8(2)16-20(18,19)12-5-6-15-17(12)9-3-4-10(13)11(14)7-9/h3-8,16H,1-2H3 |
InChI-Schlüssel |
RWEUZFVKPQQSQI-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)NS(=O)(=O)C1=CC=NN1C2=CC(=C(C=C2)Cl)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.